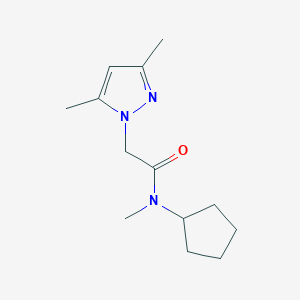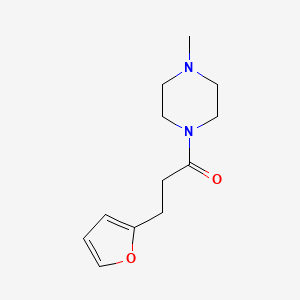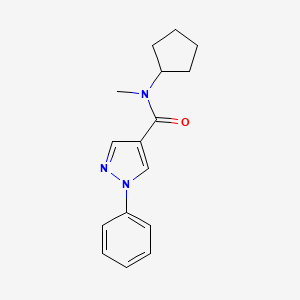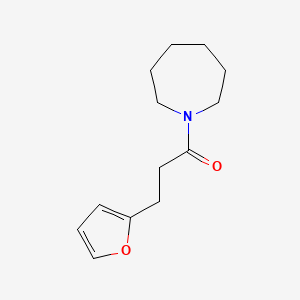
1-(Azepan-1-yl)-3-(furan-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azepan-1-yl)-3-(furan-2-yl)propan-1-one, also known as Furanopyrazoles, is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains both a pyrazole and a furan ring in its structure. This compound has been studied for its potential use in the treatment of various diseases and disorders.
Mécanisme D'action
The exact mechanism of action of 1-(Azepan-1-yl)-3-(furan-2-yl)propan-1-one is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways in the body. The compound has been shown to inhibit the activity of certain enzymes and proteins involved in the development and progression of diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. The compound has also been shown to modulate the immune system and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(Azepan-1-yl)-3-(furan-2-yl)propan-1-one in lab experiments is its potential therapeutic applications. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans. However, one limitation is the lack of information on the compound's toxicity and side effects, which needs to be studied further.
Orientations Futures
There are several future directions for research on 1-(Azepan-1-yl)-3-(furan-2-yl)propan-1-one. One direction is to further investigate the compound's mechanism of action and its potential therapeutic applications. Another direction is to study the compound's toxicity and side effects in order to determine its safety for human use. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for the compound. Overall, further research is needed to fully understand the potential of this compound in scientific research and medicine.
Méthodes De Synthèse
The synthesis of 1-(Azepan-1-yl)-3-(furan-2-yl)propan-1-one can be achieved through a multi-step process. The first step involves the reaction of furan-2-carbaldehyde with hydrazine hydrate to form 2-hydrazinylfuran. This intermediate is then reacted with ethyl acetoacetate in the presence of acetic acid to form 3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Finally, the compound is reacted with 1-azepanone in the presence of potassium carbonate to form this compound.
Applications De Recherche Scientifique
1-(Azepan-1-yl)-3-(furan-2-yl)propan-1-one has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential use in the treatment of various diseases and disorders, including cancer, inflammation, and neurological disorders. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans.
Propriétés
IUPAC Name |
1-(azepan-1-yl)-3-(furan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c15-13(8-7-12-6-5-11-16-12)14-9-3-1-2-4-10-14/h5-6,11H,1-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEFIGXEELSCOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
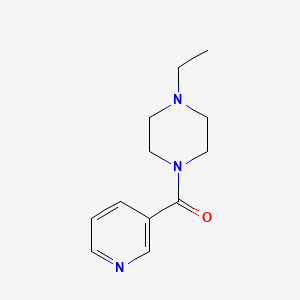
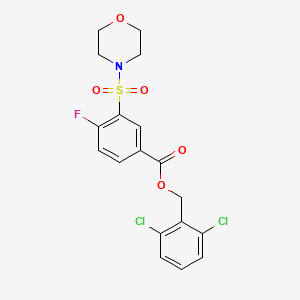
![2-[[4-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-cyclopropylpropanamide](/img/structure/B7503910.png)
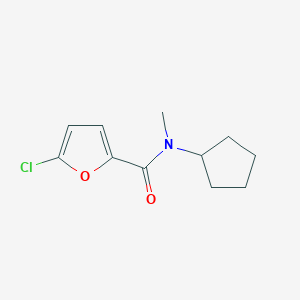
![2-(3-Methyl-2,4-dioxo-7-propan-2-yl-1-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylpropanamide](/img/structure/B7503932.png)

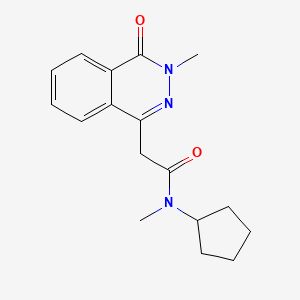

![2-chloro-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)benzamide](/img/structure/B7503957.png)
![methyl N-[(4-methylpiperazin-1-yl)carbonyl]-D-valinate](/img/structure/B7503960.png)
![[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 4-sulfamoylbenzoate](/img/structure/B7503967.png)
